molecular formula C50H38Cl2P2Ru B160392 [RuCl(benzene)(R)-BINAP]Cl CAS No. 126251-92-1

[RuCl(benzene)(R)-BINAP]Cl

Cat. No. B160392
M. Wt: 872.8 g/mol
InChI Key: ZXBWEYDPYJZEFT-UHFFFAOYSA-L
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Description

[RuCl(benzene)(R)-BINAP]Cl is a catalyst with the formula C50H38Cl2P2Ru and a molecular weight of 872.80. It contains 11.58% of the metal Ru . It is used in applications such as the hydrogenation of unsaturated acids and functionalized ketones .


Chemical Reactions Analysis

[RuCl(benzene)(R)-BINAP]Cl is involved in reactions such as the hydrogenation of β-keto esters . It also plays a role in the annulation of N-Methoxybenzamides with alkynes .

Scientific Research Applications

Catalytic Applications

  • Asymmetric Hydrogenation: The complex [RuCl(benzene)(R)-BINAP]Cl is widely used in asymmetric hydrogenation. This process is particularly effective for functionalized olefins and ketones, offering high levels of enantioselectivity and efficiency (Ohta et al., 1996).
  • Synthesis of Optically Active Compounds: It facilitates the synthesis of optically active compounds, such as 4-methyloxetan-2-one, through the hydrogenation of diketene (Ohta et al., 1992).
  • Hydrogenation of α- and β-Functionalized Ketones: Cationic BINAP-Ru(II) halide complexes are efficient catalysts for the stereoselective asymmetric hydrogenation of these ketones, providing excellent diastereo- and enantioselectivities (Mashima et al., 1994).

Mechanistic Studies

  • Understanding Catalysis Mechanisms: Research on this complex contributes to a deeper understanding of the mechanisms behind the hydrogenation of ketones, providing insights into the roles of various ligands and reaction conditions in catalysis (Abdur-Rashid et al., 2002).
  • Exploration of Different Catalytic Systems: Investigations into different catalytic systems derived from [RuCl(benzene)(R)-BINAP]Cl have been conducted, demonstrating its versatility in various asymmetric hydrogenation reactions (Matteoli et al., 1999).

Advanced Molecular Design

  • Development of Multinuclear Complexes: The synthesis and characterization of dinuclear and trinuclear BINAP−Ru(II) complexes have been explored, shedding light on their structures and potential applications in catalysis (Mashima et al., 1991).

Enhancement of Catalytic Processes

  • Rate Enhancement Studies: Research has shown that the addition of certain substances, like anionic surfactant SDS, can significantly accelerate catalytic reactions involving [RuCl(benzene)(R)-BINAP]Cl (Nozaki et al., 1994).

Safety And Hazards

[RuCl(benzene)(R)-BINAP]Cl can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

benzene;chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBWEYDPYJZEFT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

872.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[RuCl(benzene)(R)-BINAP]Cl

CAS RN

126251-92-1
Record name (S)-(-)-binap-chloro-(benzol)ruthenium-chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Krasik - 1994 - ruor.uottawa.ca
One of the most useful applications of transition metals in asymmetric synthesis is the asymmetric homogeneous hydrogenation of unsaturated prochiral substrates with the best studied …
Number of citations: 3 ruor.uottawa.ca

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